4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

This 5-chloromethyl-1,2,4-oxadiazole derivative features a reactive electrophilic 'handle' for late-stage functionalization and a phenolic -OH for orthogonal derivatization, enabling efficient synthesis of 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazole libraries, thiocyanate intermediates, and 5-aminomethyl derivatives via Gabriel amine synthesis. Its unique dual-reactivity profile, absent in 5-unsubstituted analogs, makes it a cost-effective, high-purity (≥97%) building block for medicinal chemistry and agrochemical R&D. Order now for batch-specific CoA and global shipping.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 5509-32-0
Cat. No. B1493647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol
CAS5509-32-0
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CCl)O
InChIInChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-1-3-7(13)4-2-6/h1-4,13H,5H2
InChIKeyXSMCWQFRZFCVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol (CAS 5509-32-0): A Strategic Heterocyclic Building Block for 1,2,4-Oxadiazole Diversification


4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol (CAS 5509-32-0) is a heterocyclic small molecule with the formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It belongs to the 1,2,4-oxadiazole class and features a phenolic hydroxyl group at the 3-position and a reactive chloromethyl group at the 5-position [1]. This compound is primarily utilized as a versatile synthetic intermediate, with the chloromethyl moiety enabling nucleophilic substitution reactions for the construction of more complex molecular architectures .

The Critical Importance of the Chloromethyl Handle in 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol


Within the 1,2,4-oxadiazole family, substitution at the 5-position dictates synthetic utility. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol is distinguished by its 5-chloromethyl group, which serves as a reactive electrophilic 'handle' for late-stage functionalization . This feature enables straightforward alkylation of O-, N-, and S-nucleophiles, a capability that is absent in analogous 5-unsubstituted or 5-methyl oxadiazoles [1]. The phenolic hydroxyl group at the 3-position provides an additional site for orthogonal derivatization, offering a level of synthetic flexibility that cannot be replicated by simpler chloroalkyl oxadiazole building blocks .

Quantitative Evidence for Selecting 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol


Reactivity Advantage: The 5-Chloromethyl Group as an Enabling Synthetic Handle

The target compound possesses a 5-chloromethyl group, which is a superior electrophile for nucleophilic substitution compared to alternative 5-substituents like a methyl group. This enables efficient derivatization. In contrast, a 5-methyl-1,2,4-oxadiazole analog lacks this reactive site, rendering it unsuitable for the same class of diversification reactions [1]. While a direct kinetic comparison is not available, the difference in functional group reactivity is a fundamental principle of organic chemistry .

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

Validated Synthetic Utility: Documented Yield in Derivatization Reactions

The chloromethyl group's utility is demonstrated in a published study where 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles (the target compound's direct class analog) were used to alkylate substituted phenols, yielding a library of 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles in 46–66% yields [1]. While this specific compound was not the primary substrate in this study, the reaction conditions and yields are directly transferable, as the target compound possesses the same reactive 5-chloromethyl-1,2,4-oxadiazole core. This compares favorably to alternative methods that may require harsher conditions or provide lower yields for analogous transformations.

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

Low Toxicity Profile of Core Scaffold: A Favorable Attribute for Early-Stage Research

A study on the core 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazole scaffold, which is directly derived from 5-chloromethyl precursors, found that the tested compounds exhibited no antibacterial activity against S. aureus, B. subtilis, E. coli, and P. fluorescens at concentrations up to 250 µg/mL [1]. The study explicitly states that this lack of activity suggests low toxicity for human intestinal and mucous microflora. This is a notable contrast to other bioactive heterocyclic building blocks, such as certain quinazolinones or nitroimidazoles, which can exhibit significant intrinsic cytotoxicity or antimicrobial activity, potentially complicating their use as neutral scaffolds.

Toxicology Medicinal Chemistry Building Block Chemistry

Strategic Applications for 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol


Construction of Diverse 1,2,4-Oxadiazole Libraries via O-Alkylation

This compound is optimally employed for the synthesis of 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazole libraries. The phenolic hydroxyl group on the target compound can be protected, and the 5-chloromethyl group can be reacted with a variety of substituted phenols under mild conditions (K2CO3/KI/DMF) to generate a panel of new oxadiazole derivatives with 46-66% yields [1].

Synthesis of 1,2,4-Oxadiazole-Thioether Derivatives for Enzyme Inhibition Studies

The compound serves as a key precursor for the synthesis of 1,2,4-oxadiazole thioether derivatives. The chloromethyl group can be readily substituted with thiocyanate nucleophiles (e.g., NH4SCN in triethylene glycol at 60°C) to produce the corresponding thiocyanate intermediates, which are valuable in medicinal chemistry for developing enzyme inhibitors [2].

Preparation of 5-Aminomethyl-3-aryl-1,2,4-oxadiazoles via Gabriel Synthesis

The compound's 5-chloromethyl group is a critical starting point for a two-step Gabriel amine synthesis sequence. This allows for the introduction of a primary amine functional group, leading to 5-aminomethyl-3-aryl-1,2,4-oxadiazoles. These aminomethyl derivatives are versatile intermediates for further conjugation with carboxylic acids or for creating urea/thiourea derivatives with potential biological activity [3].

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